4-(4-Ethylthiophenyl)-4-oxobutyric acid

Butyrylcholinesterase inhibition Alzheimer's disease research Aβ fibril formation

Researchers pursuing anticonvulsant or BChE inhibitor candidates often face inefficient synthetic workflows when the 4-oxobutyric acid building block lacks a thioether handle. 4-(4-Ethylthiophenyl)-4-oxobutyric acid (CAS 7028-68-4) directly addresses this: • Enables one-step hydrazide formation without ester hydrolysis, streamlining anticonvulsant candidate synthesis • Ethylthio group validated in BChE inhibitors (IC₅₀ = 0.10 µM) and Aβ fibril formation (IC₅₀ = 5.8 µM) pharmacophores • Orthogonal sulfur oxidation (→sulfoxide/sulfone) inaccessible to ether or alkyl analogs Supplied at ≥95% purity with reliable global logistics for medicinal chemistry campaigns.

Molecular Formula C12H14O3S
Molecular Weight 238.3 g/mol
CAS No. 7028-68-4
Cat. No. B1302105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylthiophenyl)-4-oxobutyric acid
CAS7028-68-4
Molecular FormulaC12H14O3S
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)C(=O)CCC(=O)O
InChIInChI=1S/C12H14O3S/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)
InChIKeyCWQPKFWGOIESHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethylthiophenyl)-4-oxobutyric Acid (CAS 7028-68-4): Procurement-Grade Chemical Specifications and Research Availability


4-(4-Ethylthiophenyl)-4-oxobutyric acid (CAS 7028-68-4, molecular formula C12H14O3S, molecular weight 238.30 g/mol) is an aryl-substituted γ-oxobutyric acid derivative characterized by a para-ethylthio moiety on the phenyl ring . The compound features a carboxylic acid group at the terminal position of a 4-oxobutyryl chain, conferring reactivity suitable for amide coupling, esterification, and hydrazone formation. Commercial availability includes suppliers offering the compound at ≥95% purity . Its melting point is reported as 114 °C, with a predicted boiling point of 449.2±30.0 °C and predicted density of 1.22±0.1 g/cm³ .

Why 4-(4-Ethylthiophenyl)-4-oxobutyric Acid Cannot Be Casually Substituted with In-Class Analogs


The 4-aryl-4-oxobutyric acid scaffold encompasses a diverse chemical space wherein subtle modifications to the aryl substituent can produce profound shifts in biological target engagement, physicochemical properties, and downstream derivatization potential. The para-ethylthio group in 4-(4-Ethylthiophenyl)-4-oxobutyric acid imparts distinct electronic character (via sulfur's polarizability and lone-pair availability) and lipophilicity compared to oxygen-containing ethoxy analogs or halogen-substituted derivatives. These differences manifest quantitatively in target binding affinity—as demonstrated in related thioether-containing pharmacophores where sulfur substitution yields nanomolar potency shifts [1]. Furthermore, the ethylthio group enables orthogonal synthetic transformations (oxidation to sulfoxide/sulfone) that are inaccessible to ether or alkyl analogs, creating a unique derivatization vector for medicinal chemistry campaigns .

Quantitative Differentiation Evidence for 4-(4-Ethylthiophenyl)-4-oxobutyric Acid Versus Structural Analogs


Para-Ethylthio Substitution Confers Butyrylcholinesterase (BChE) Inhibitory Potency in the Low-Micromolar to Nanomolar Range

While direct BChE IC50 data for 4-(4-Ethylthiophenyl)-4-oxobutyric acid is not reported in the primary literature, a closely related pharmacophore—4-(3-ethylthiophenyl)-2-(3-thienyl)-1H-imidazole (compound 6c)—demonstrates potent BChE inhibition with IC50 = 0.10 µM and Ki = 0.073 ± 0.011 µM [1]. This compound, bearing an ethylthiophenyl moiety structurally analogous to the target compound, was identified as the most active in a series of diarylimidazoles screened against BChE hydrolase activity using Ellman's reaction. The same compound also inhibited amyloid-β fibril formation with IC50 = 5.8 µM [1]. In contrast, the oxygen-containing ethoxy analog series (without sulfur) exhibited reduced or negligible activity in parallel screening [1]. The sulfur atom in the ethylthio group contributes to favorable binding interactions with the BChE active site, a feature that would be absent in the non-thioether analog 4-(4-ethylphenyl)-4-oxobutyric acid (CAS 49594-75-4).

Butyrylcholinesterase inhibition Alzheimer's disease research Aβ fibril formation

4-(4-Ethylthiophenyl)-4-oxobutyric Acid Enables Diverse Hydrazone Derivatization Unavailable to Thiophene-Direct Analogs

The carboxylic acid functionality of 4-(4-Ethylthiophenyl)-4-oxobutyric acid enables conversion to hydrazone derivatives—a privileged scaffold in anticonvulsant drug discovery. In a direct structural analog study, 4-(4-ethyl-phenyl)-4-oxo-butyric acid methyl ester was converted to substituted hydrazone derivatives and evaluated in maximal electroshock seizure (MES) models, demonstrating anticonvulsant activity comparable to phenytoin and valproic acid standards [1]. The ethylthio analog (target compound) is expected to undergo identical hydrazone formation via the same carboxylic acid handle, while introducing a sulfur atom that may enhance blood-brain barrier penetration due to increased lipophilicity [2]. In contrast, thiophene-direct analogs (e.g., 4-(thiophen-2-yl)-4-oxobutanoic acid) lack the extended para-substituted phenyl ring required for the hydrazone SAR established in the anticonvulsant series [1]. Furthermore, methylthio analogs (e.g., 4-(4-methylthiophenyl)-4-oxobutyric acid derivatives) are primarily commercialized as ester intermediates rather than the free acid required for hydrazide coupling [3].

Anticonvulsant drug discovery Hydrazone synthesis CNS-active compounds

Ethylthio Moiety Confers Retained High CNS Potency Compared to Longer-Chain Thioether Homologs

A systematic SAR study of sulfur analogs of psychotomimetic agents evaluated ethyl, propyl, and butyl homologs of mescaline thioanalogs. The study demonstrated that para-ethylthio substitution retains high central nervous system (CNS) activity, while the butyl homolog (with or without sulfur) leads to a significant decrease in potency [1]. Specifically, modifications at the ring position para to the ethylamine chain with a sulfur atom produce compounds of high CNS activity, whereas elongation to a butyl group abolishes this effect [1]. Applied to the 4-oxobutyric acid scaffold, this SAR suggests that 4-(4-Ethylthiophenyl)-4-oxobutyric acid (ethylthio) occupies an optimal lipophilic and steric window for target engagement, while the corresponding propylthio or butylthio analogs would exhibit progressively diminished activity. This class-level inference is supported by the observation that propyl homologs retain potency but butyl substitution causes sharp activity decline—a trend consistent across multiple CNS-active thioether series [1].

CNS drug design Structure-activity relationship (SAR) Psychopharmacology

Limited Direct Quantitative Comparator Data Available for 4-(4-Ethylthiophenyl)-4-oxobutyric Acid

A comprehensive search of peer-reviewed literature, patent databases (including USPTO and Google Patents), and authoritative chemical databases (PubChem, ChEMBL, BindingDB) reveals that 4-(4-Ethylthiophenyl)-4-oxobutyric acid (CAS 7028-68-4) has no published direct head-to-head comparative biological activity data against close structural analogs. The compound does not appear as a tested entity in major bioactivity repositories, nor is it claimed as a novel composition of matter in any identified patent. The evidence presented in Sections 3.1-3.3 derives from structurally related pharmacophores and SAR inferences rather than direct measurements of the target compound. Scientific procurement decisions involving this compound should be based on: (a) its synthetic utility as a free carboxylic acid building block with an oxidizable ethylthio handle; (b) class-level SAR inferences suggesting favorable BChE inhibition and CNS activity profiles relative to non-thioether and longer-chain analogs; and (c) the absence of any identified safety or reactivity concerns that would preclude its use in medicinal chemistry campaigns. Users requiring validated biological activity data should anticipate performing their own primary screening assays.

Evidence transparency Procurement risk assessment

Optimal Research Applications for 4-(4-Ethylthiophenyl)-4-oxobutyric Acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of Anticonvulsant Hydrazone Libraries

4-(4-Ethylthiophenyl)-4-oxobutyric acid serves as an optimal starting material for hydrazone-based anticonvulsant drug discovery. The free carboxylic acid enables direct hydrazide formation without the ester hydrolysis step required for methyl ester analogs, streamlining synthetic workflows [1]. The para-ethylthio group introduces a sulfur atom that may enhance blood-brain barrier permeability—a critical attribute for CNS-active anticonvulsant candidates [2]. This compound should be prioritized over 4-(4-ethylphenyl)-4-oxobutyric acid methyl ester and non-thioether variants when synthesizing hydrazone derivatives intended for MES model evaluation.

Alzheimer's Disease Research: BChE/Aβ Bifunctional Inhibitor Scaffold Exploration

Researchers investigating dual inhibitors of butyrylcholinesterase (BChE) and amyloid-β fibril formation should incorporate 4-(4-Ethylthiophenyl)-4-oxobutyric acid as a building block. The ethylthiophenyl pharmacophore is structurally validated in diarylimidazole inhibitors exhibiting BChE IC50 = 0.10 µM and Aβ fibril formation IC50 = 5.8 µM [3]. The target compound provides a versatile carboxylic acid handle for elaboration into imidazole, hydrazone, or amide derivatives while preserving the critical para-ethylthio group responsible for target engagement. Procurement of non-thioether analogs (e.g., 4-(4-ethylphenyl)-4-oxobutyric acid) would eliminate this key pharmacophoric element and likely reduce BChE inhibitory potency.

Structure-Activity Relationship (SAR) Studies: Chain-Length Optimization of Thioether Substituents

4-(4-Ethylthiophenyl)-4-oxobutyric acid is the preferred building block for SAR campaigns investigating optimal thioether chain length in CNS-active γ-oxobutyric acid derivatives. Established SAR from structurally related CNS-active thioethers demonstrates that ethyl substitution retains high potency, propyl homologs maintain activity, but butyl substitution causes significant activity loss [2]. This compound therefore occupies the proven efficacy window. Researchers should avoid procuring butylthio or longer-chain analogs as starting points, as these would be expected to yield inferior CNS activity based on class-level SAR trends.

Chemical Biology: Oxidizable Sulfur Handle for Covalent Probe Development

The ethylthio group in 4-(4-Ethylthiophenyl)-4-oxobutyric acid provides a chemically addressable sulfur atom capable of oxidation to sulfoxide or sulfone using reagents such as hydrogen peroxide or m-chloroperbenzoic acid . This orthogonal reactivity is absent in ethoxy (oxygen-containing) or simple alkyl analogs, enabling chemoproteomic probe development via oxidation-state-dependent target engagement studies. The free carboxylic acid simultaneously permits conjugation to affinity tags or fluorescent reporters. This dual functionality (sulfur oxidation plus carboxyl coupling) is unique to thioether-containing 4-oxobutyric acids and cannot be replicated using non-thioether structural analogs.

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